

# Application Notes and Protocols: BMS-813160 in Combination with Nivolumab

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

#### Introduction

This document provides a detailed overview and protocol for the investigational use of **BMS-813160**, a C-C chemokine receptor type 2 (CCR2) and type 5 (CCR5) dual antagonist, in combination with nivolumab, a programmed death-1 (PD-1) immune checkpoint inhibitor. This combination therapy aims to enhance anti-tumor immunity by targeting both the recruitment of immunosuppressive myeloid cells to the tumor microenvironment and the T-cell checkpoint-mediated immune suppression. The information compiled herein is based on publicly available data from clinical trials, primarily focusing on studies in pancreatic ductal adenocarcinoma (PDAC).

#### **Principle of the Combination Therapy**

The therapeutic rationale for combining **BMS-813160** and nivolumab lies in their complementary mechanisms of action to remodel the tumor microenvironment and enhance anti-tumor immune responses.

• **BMS-813160**: This small molecule inhibitor targets CCR2 and CCR5, chemokine receptors that are crucial for the trafficking of monocytes and macrophages to the tumor site. By blocking these receptors, **BMS-813160** is designed to reduce the infiltration of tumor-associated macrophages (TAMs), which often exhibit an immunosuppressive phenotype and hinder the efficacy of immunotherapy.[1]



Nivolumab: A fully human IgG4 monoclonal antibody, nivolumab binds to the PD-1 receptor
on T-cells, preventing its interaction with its ligands, PD-L1 and PD-L2, which are often
expressed on tumor cells.[2][3][4] This blockade releases the "brake" on the T-cells, enabling
them to recognize and attack cancer cells.[5][6]

By combining these two agents, the protocol aims to simultaneously reduce the presence of immunosuppressive cells and unleash the cytotoxic potential of T-cells within the tumor microenvironment.

## **Signaling Pathways**

Below is a diagram illustrating the targeted signaling pathways of **BMS-813160** and nivolumab.



Click to download full resolution via product page

Combined Action of BMS-813160 and Nivolumab

#### **Clinical Trial Protocols**

The following protocols are synthesized from the publicly available information on clinical trials NCT03496662 and NCT03767582, which investigated **BMS-813160** and nivolumab in combination with other agents for pancreatic cancer.[1][6][7][8][9][10][11][12][13]



#### **Patient Selection Criteria**

A summary of the key inclusion and exclusion criteria for patient enrollment in these studies is provided in the table below.



| Criteria Category      | Inclusion Criteria                                                                                                          | Exclusion Criteria                                                                                                                                                                                    |
|------------------------|-----------------------------------------------------------------------------------------------------------------------------|-------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|
| Diagnosis              | Histologically or cytologically confirmed borderline resectable or locally advanced pancreatic ductal adenocarcinoma.[6][7] | Histology other than adenocarcinoma (e.g., neuroendocrine or acinar cell). [4][5]                                                                                                                     |
| Performance Status     | Eastern Cooperative Oncology<br>Group (ECOG) performance<br>status of ≤1.[2][4][9]                                          | -                                                                                                                                                                                                     |
| Prior Treatment        | No prior chemotherapy or radiation for the disease to be treated on the trial.[6]                                           | Prior treatment with CCR2/CCR5 inhibitors, or anti- PD-1, anti-PD-L1, or anti- CTLA-4 antibodies.[2][4][6]                                                                                            |
| Organ Function         | Adequate bone marrow and organ function.[2][4][9]                                                                           | -                                                                                                                                                                                                     |
| Comorbidities          | -                                                                                                                           | Active, known, or suspected autoimmune disease.[2][4][9] Known history of HIV, Hepatitis B, or active Hepatitis C.[6]                                                                                 |
| Concurrent Medications | -                                                                                                                           | Systemic corticosteroid treatment (>10 mg daily prednisone equivalent) or other immunosuppressive medications within 14 days of study treatment.[2][3][4] Strong inhibitors or inducers of CYP3A4.[6] |
| Other                  | Ability to swallow oral medication.[2][4][9] Willingness to undergo mandatory pre- and on-treatment biopsies.[2][4][5]      | Major surgery within 28 days prior to first study treatment.[6] Pregnancy or breastfeeding.[6]                                                                                                        |



#### **Dosing and Administration**

The dosing regimens for the combination therapy and associated chemotherapeutic agents as reported in the clinical trials are detailed below.

| Drug           | Dosage and Administration                                                                      |
|----------------|------------------------------------------------------------------------------------------------|
| BMS-813160     | 300 mg orally, twice daily.[6][7]                                                              |
| Nivolumab      | 480 mg as a 30-minute intravenous infusion on Day 1 of each 28-day cycle.[6][14]               |
| Gemcitabine    | 1000 mg/m² as a 30-minute intravenous infusion on Days 1, 8, and 15 of each 28-day cycle.[6]   |
| Nab-paclitaxel | 125 mg/m² as a 30-40 minute intravenous infusion on Days 1, 8, and 15 of each 28-day cycle.[6] |

# **Experimental Workflow**

The following diagram outlines a typical experimental workflow for a clinical study involving this combination therapy.





Click to download full resolution via product page

Clinical Trial Experimental Workflow



#### **Efficacy and Safety Data**

The following tables summarize the key efficacy and safety findings from the NCT03496662 study.[7]

**Efficacy Results** 

| Patient Cohort                   | Objective Response Rate (ORR) |
|----------------------------------|-------------------------------|
| Borderline Resectable PDAC       | 42%                           |
| Locally Advanced PDAC            | 20%                           |
| Control Arm (Chemotherapy alone) | 0%                            |

**Safety Profile** 

| Adverse Event (Grade 3) | Attribution                     |
|-------------------------|---------------------------------|
| Diarrhea                | Attributed solely to BMS-813160 |
| QTc Prolongation        | Attributed solely to BMS-813160 |

#### **Biomarker Analysis**

While specific laboratory protocols are not publicly available, biomarker analyses in the NCT03496662 trial indicated that the combination therapy led to:

- Decreased intratumoral monocytes and macrophages.[7][10]
- Enhanced T-cell proliferation and effector gene expression.[7][10]

These findings support the proposed mechanism of action of the combination therapy.

## **Logical Relationships in Study Design**

The design of the clinical trials investigating this combination therapy follows a logical progression from safety to efficacy assessment.





Click to download full resolution via product page

Logical Flow of the Clinical Study Design

#### Conclusion

The combination of **BMS-813160** and nivolumab represents a promising therapeutic strategy that targets distinct and complementary mechanisms of immune evasion in cancer. The available clinical trial data, particularly in pancreatic cancer, suggest that this combination is tolerable and may enhance anti-tumor activity compared to standard chemotherapy. Further investigation is warranted to fully elucidate the efficacy of this combination in a broader range of solid tumors and to identify predictive biomarkers for patient selection. Researchers and drug development professionals are encouraged to consider the protocols and data presented herein for the design of future preclinical and clinical studies.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. Neoadjuvant BMS-813160, Nivolumab, Gemcitabine, and Nab-Paclitaxel for Patients with Pancreatic Cancer PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Facebook [cancer.gov]
- 3. mayo.edu [mayo.edu]
- 4. ClinicalTrials.gov [clinicaltrials.gov]
- 5. A Study of BMS-813160 in Combination With Chemotherapy or Nivolumab in Participants With Advanced Solid Tumors [ctv.veeva.com]
- 6. ClinicalTrials.gov [clinicaltrials.gov]
- 7. aacrjournals.org [aacrjournals.org]







- 8. Trial of Neoadjuvant and Adjuvant Nivolumab and BMS-813160 With or Without GVAX for Locally Advanced Pancreatic Ductal Adenocarcinomas. [ctv.veeva.com]
- 9. ClinicalTrials.gov [clinicaltrials.gov]
- 10. researchgate.net [researchgate.net]
- 11. ascopubs.org [ascopubs.org]
- 12. researchgate.net [researchgate.net]
- 13. Trial of Neoadjuvant and Adjuvant Nivolumab and BMS-813160 With or Without GVAX for Locally Advanced Pancreatic Ductal Adenocarcinomas. | Clinical Research Trial Listing ( Pancreatic Ductal Adenocarcinoma | Locally Advanced Pancreatic Ductal Adenocarcinoma (PDAC) ) (NCT03767582) [trialx.com]
- 14. Facebook [cancer.gov]
- To cite this document: BenchChem. [Application Notes and Protocols: BMS-813160 in Combination with Nivolumab]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b606254#bms-813160-in-combination-with-nivolumab-protocol]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com